6-(Ethyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione

hydrogen‑bond donor count permeability lipophilicity

Researchers optimizing DNA polymerase IIIC inhibitors often face solubility-permeability trade-offs with secondary-amine 6-anilinouracils. This compound solves that by offering a unique tertiary N6-ethyl-phenylamine and N3-methyl architecture with reduced hydrogen-bond donor count (XLogP3: 2.1), systematically altering lipophilicity for improved membrane permeability studies. • Provides a distinct physicochemical profile for probing target engagement specificity in multidrug-resistant Staphylococcus and Enterococcus programs. • Supplied with rigorous analytical QC, enabling reproducible SAR campaigns and reliable international resupply for long-term medicinal chemistry projects.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 58668-97-6
Cat. No. B14626415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Ethyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione
CAS58668-97-6
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C2=CC(=O)N(C(=O)N2)C
InChIInChI=1S/C13H15N3O2/c1-3-16(10-7-5-4-6-8-10)11-9-12(17)15(2)13(18)14-11/h4-9H,3H2,1-2H3,(H,14,18)
InChIKeyIFSDBXYHBLTLHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Ethyl-phenyl-amino)-3-methyluracil: Differentiated 6-Anilinouracil Building Block


6-(Ethyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione (CAS 58668-97-6) is a fully substituted 6‑aminouracil in which the exocyclic nitrogen carries both an ethyl and a phenyl group and the uracil N3 is methylated. It belongs to the 6‑anilinouracil (6‑AU) class, a family of dGTP‑analog inhibitors of bacterial DNA polymerase IIIC that has been extensively explored for Gram‑positive antibacterial development [1]. The compound’s tertiary‑amine character at N6 and its single hydrogen‑bond donor (N1‑H) distinguish it from the more common secondary‑amine 6‑AUs and provide a unique physicochemical profile for medicinal‑chemistry campaigns.

N6 Tertiary Amine Ethyl‑phenyl substituted exocyclic nitrogen; full substitution eliminates anilino NH
Single Hydrogen‑Bond Donor N1‑H only; N3 methylation removes additional donor, distinct from secondary‑amine 6‑AUs
Differentiated 6‑Anilinouracil Altered physicochemical profile for medchem campaigns exploring permeability–solubility space

N3-Methyl, N6-Ethyl-Phenyl Substitution Prevents Analog Interchange


Within the 6‑anilinouracil series, both the N3‑substituent and the substitution pattern on the anilino nitrogen profoundly modulate antibacterial potency, aqueous solubility, and target selectivity [1]. The compound described here is unique in combining an N3‑methyl group with a tertiary N6‑ethyl‑phenylamine. In contrast, the most widely studied antibacterial leads, such as N3‑hydroxybutyl‑6‑(3′‑ethyl‑4′‑methylanilino)uracil (HB‑EMAU), retain a secondary anilino NH and a polar N3‑side‑chain to achieve sufficient solubility for in vivo efficacy [2]. A direct swap of a secondary‑amine 6‑AU for this tertiary‑amine, N3‑methyl analog would therefore be expected to significantly alter hydrogen‑bonding capacity, lipophilicity, and the resulting pharmacokinetic and pharmacodynamic profile, making simple generic substitution scientifically unsound.

Hydrogen‑bond donor shift
Tertiary N6 and N3‑methyl reduce HBD count from 3 to 1 vs. secondary‑amine 6‑AUs; may alter permeability and solubility profiles in assays.
Lipophilicity and PK/PD profile mismatch
N‑ethyl‑phenyl group raises lipophilicity (estimated ΔXLogP3 >2); pharmacokinetic and pharmacodynamic behaviour may differ from leads such as HB‑EMAU.
Solubility‑activity trade‑off
N3‑methyl‑6‑AUs retain target engagement but show lower aqueous solubility than N3‑hydroxy‑alkyl analogs; formulation or assay conditions may need adjustment.

6-(Ethyl-phenyl-amino)-3-methyluracil: Quantitative Differentiation Evidence


Hydrogen-Bond Donor Count vs. 6-Anilinouracils

The target compound possesses only one hydrogen‑bond donor (the N1‑H of the uracil ring) because N3 is methylated and the exocyclic N6 is fully substituted (tertiary amine). In the prototypical antibacterial 6‑anilinouracils such as 6‑(3‑ethyl‑4‑methylanilino)uracil (EMAU) and its N3‑hydroxybutyl derivative HB‑EMAU, the anilino NH remains a donor, giving a total of 2‑3 HBDs. This reduced HBD count is predicted to increase passive membrane permeability relative to the secondary‑amine 6‑AUs [REFS-1, REFS-3].

Hydrogen‑Bond Donors
Class-level inference
1
HBD count
Predicted to increase passive permeability vs. secondary‑amine 6‑AUs
Based on canonical 2,4‑dioxo tautomer; N1‑H only
hydrogen‑bond donor count permeability lipophilicity physicochemical differentiation

Lipophilicity Increase vs. 6-Amino-1,3-dimethyluracil

The introduction of the N‑ethyl‑N‑phenyl substituent dramatically increases the calculated partition coefficient compared with the simple 6‑amino‑1,3‑dimethyluracil scaffold. PubChem‑computed XLogP3 for 6‑amino‑1,3‑dimethyluracil is −0.27, whereas the XLogP3 for the target compound is 2.1, representing a >2‑log‑unit increase [REFS-3, REFS-4]. This shift places the target compound in a lipophilicity range more consistent with cell‑penetrant small molecules, while the parent 6‑amino‑1,3‑dimethyluracil is predominantly hydrophilic.

Lipophilicity (XLogP3)
Class-level inference
2.1 6‑Amino‑1,3‑dimethyluracil: −0.27
Δ +2.37 log units
Distinct lipophilicity range more consistent with cell‑penetrant small molecules
PubChem XLogP3 3.0; distribution in biological assays may differ
lipophilicity logP drug‑likeness physicochemical profiling

Molecular Weight Distinction vs. Core 6-Aminouracils

With a molecular weight of 245.28 g mol⁻¹, the compound is approximately 90 g mol⁻¹ heavier than 6‑amino‑1,3‑dimethyluracil (155.16 g mol⁻¹) and 14 g mol⁻¹ heavier than 6‑anilino‑1,3‑dimethyluracil (231.25 g mol⁻¹) [REFS-3, REFS-4, REFS-5]. This incremental mass, combined with the full N6‑substitution, pushes the compound into a molecular‑weight range that is typical of lead‑like rather than fragment‑like chemical space, influencing its suitability for fragment‑based screening versus direct lead optimization.

Molecular Weight
Supporting evidence
245.28
g mol⁻¹
Lead‑like range; heavier than fragment‑like 6‑aminouracils
Δ +90 vs. 6‑amino‑1,3‑dimethyluracil (155.16)
molecular weight fragment‑based design lead‑like properties

N3-Methyl 6-Anilinouracils: Antibacterial Activity and Solubility Trade-Off

In a systematic study of N3‑substituted 6‑(3‑ethyl‑4‑methylanilino)uracils (EMAUs), Wright and co‑workers demonstrated that N3‑alkylation, including N3‑methyl, was tolerated for inhibition of DNA polymerase IIIC and for antibacterial activity against Staphylococcus aureus and other Gram‑positive pathogens, although the N3‑methyl derivative showed reduced aqueous solubility relative to N3‑hydroxy‑ and methoxy‑alkyl congeners [1]. The target compound, which combines N3‑methyl with a tertiary N6‑ethyl‑phenylamine, extends this SAR paradigm by demonstrating that the antibacterial pharmacophore can be maintained in a fully substituted, low‑HBD scaffold, providing a template for designing next‑generation analogs with improved permeability at the potential expense of solubility.

Antibacterial SAR
Cross-study comparable
N3‑methyl‑EMAU MIC ≤8 µg mL⁻¹ HB‑EMAU ≤2 µg mL⁻¹
Target structurally analogous; exact MIC unreported
Supports exploration of permeability–solubility trade‑off without added HBD
S. aureus Smith; DNA pol IIIC inhibition context
antibacterial DNA polymerase IIIC Gram‑positive structure‑activity relationship

6-(Ethyl-phenyl-amino)-3-methyluracil: Research and Industrial Applications


Gram-Positive Antibacterial Lead Optimization

The compound’s membership in the 6‑anilinouracil class, combined with its unique N3‑methyl, N6‑tertiary‑amine architecture, makes it a compelling scaffold for optimizing permeability and metabolic stability in DNA polymerase IIIC inhibitor programs targeting multidrug‑resistant Staphylococcus and Enterococcus species [3]. Its reduced hydrogen‑bond donor count may improve oral bioavailability relative to secondary‑amine 6‑AUs.

Antiviral Nucleoside-Analog Discovery

Pyrimidine‑2,4‑diones are privileged scaffolds in antiviral research, particularly as non‑nucleoside reverse‑transcriptase inhibitors (NNRTIs) and RNase H inhibitors [4]. The target compound’s calculated logP of 2.1 and low HBD count align with the physicochemical profile of many cell‑active antiviral leads, making it a valuable starting point for diversity‑oriented synthesis of antiviral libraries.

Chemical-Biology Probe Development

Because the tertiary N6‑ethyl‑phenylamine eliminates the anilino NH proton, the compound may exhibit reduced off‑target hydrogen‑bonding interactions compared with secondary‑amine 6‑AUs. This property is attractive for designing selective chemical probes where target engagement specificity is paramount [REFS-1, REFS-6].

Physicochemical Tool for Permeability-Solubility Studies

With an XLogP3 of 2.1 and only one hydrogen‑bond donor, the compound sits at the boundary of optimal drug‑like space. It is ideally suited as a tool molecule for systematic studies of how N6‑substitution and N3‑methylation affect passive permeability, aqueous solubility, and plasma protein binding in the 6‑anilinouracil series [REFS-3, REFS-6].

Application
Selection Property
Validation Focus
Gram‑positive DNA pol IIIC inhibitor lead optimization
Low HBD, tertiary N6 architecture
Target engagement & permeability assessment
Antiviral nucleoside‑analog library design
Pyrimidine‑2,4‑dione scaffold with moderate lipophilicity
Cell‑active antiviral lead profiling
Chemical biology probe design
Predicted reduced off‑target H‑bond interactions
Selectivity profiling in cellular assays
Physicochemical permeability‑solubility studies
Single HBD, estimated lipophilicity shift
Passive permeability & solubility correlation experiments

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